![molecular formula C18H14N4O2 B1425017 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1325306-36-2](/img/structure/B1425017.png)
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazinone ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group. This structure might contribute to its properties and potential applications.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.38±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the search results .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- A study has shown that derivatives of this compound have notable anti-inflammatory activities, comparable to the activity of indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).
Antimicrobial and Antifungal Activities
- Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi strains, suggesting potential in developing new antimicrobial agents (Sridhara et al., 2010).
- Another study found similar antimicrobial properties in related compounds, highlighting the broad-spectrum antibacterial activities of these derivatives (El-Hashash et al., 2012).
Anti-Proliferative Activities
- Some derivatives have shown significant anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer cell lines, suggesting potential applications in cancer treatment (Al-Wahaibi et al., 2021).
- Another study supports these findings, noting that certain derivatives exhibit selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts (Hekal et al., 2020).
Chemical Synthesis and Characterization
- Research has been conducted on the synthesis and spectral characterization of various phthalazinone derivatives, providing valuable insights into their chemical properties and potential applications (Mahmoud et al., 2012).
Advanced Material Applications
- Studies have also explored the use of derivatives in the synthesis of advanced materials, such as aromatic polyamides, which have significant potential in various industrial applications (Cheng et al., 2002).
Propiedades
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXPHRMVVYDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
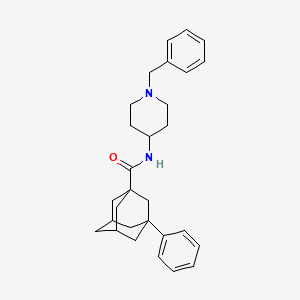
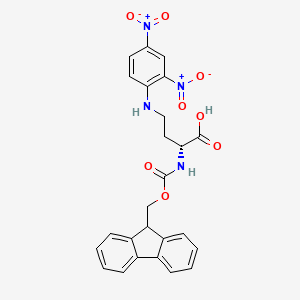
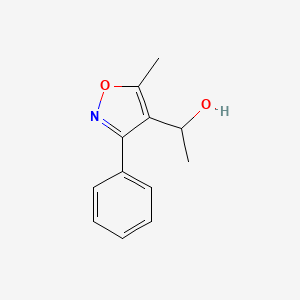
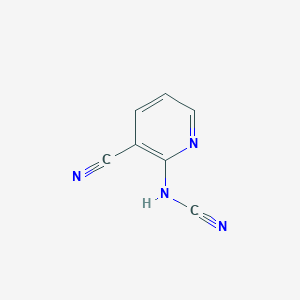
![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)
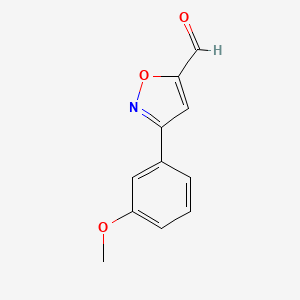
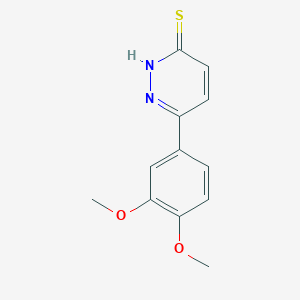
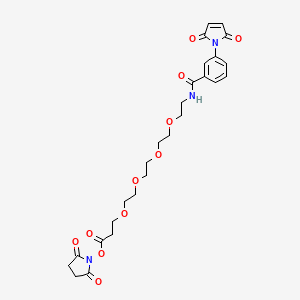
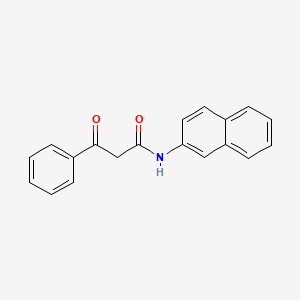
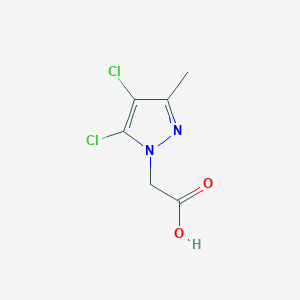
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)
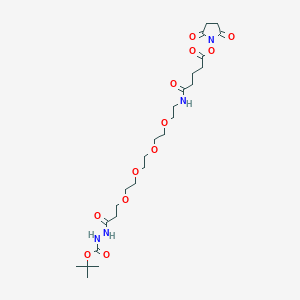
![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)